N-Isopropyl-4,6-dimethylbenzo[d]isoxazol-3-amine
CAS No.:
Cat. No.: VC15863818
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N2O |
|---|---|
| Molecular Weight | 204.27 g/mol |
| IUPAC Name | 4,6-dimethyl-N-propan-2-yl-1,2-benzoxazol-3-amine |
| Standard InChI | InChI=1S/C12H16N2O/c1-7(2)13-12-11-9(4)5-8(3)6-10(11)15-14-12/h5-7H,1-4H3,(H,13,14) |
| Standard InChI Key | GGQXRHQXCIYAGW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C(=C1)ON=C2NC(C)C)C |
Introduction
Structural Characteristics and Molecular Design
Core Benzisoxazole Framework
The benzo[d]isoxazole core consists of a benzene ring fused to an isoxazole heterocycle, where the oxygen and nitrogen atoms occupy adjacent positions (1,2-oxazole orientation). This arrangement creates a planar, aromatic system with distinct electronic properties. The 4,6-dimethyl substitution pattern introduces steric effects that influence both reactivity and intermolecular interactions. Comparative analysis with simpler analogues like 4,5-dimethylisoxazol-3-amine (PubChem CID: 84148) reveals that the extended aromatic system in N-isopropyl-4,6-dimethylbenzo[d]isoxazol-3-amine enhances π-π stacking capabilities while reducing water solubility.
Substituent Effects
The isopropylamine group at position 3 introduces a chiral center, making stereoselective synthesis a critical consideration. This substituent’s bulkiness impacts molecular conformation, as evidenced by the compound’s rotational bond count of 2, which allows limited flexibility. The methyl groups at positions 4 and 6 create a steric shield around the isoxazole ring, potentially modulating biological target engagement. Structural comparisons to 6-methylbenzo[d]isoxazol-3(2H)-one (CAS: 66571-26-4) highlight how amine substitution versus ketone groups alter hydrogen-bonding capacity and metabolic stability.
Synthetic Methodologies
Cyclization Strategies
A primary synthesis route involves cyclization of pre-functionalized precursors. For example, VulcanChem reports the use of BF₃·Et₂O as a Lewis acid catalyst to facilitate intramolecular cyclization of hydroxylamine intermediates. This method mirrors protocols used for 6-methylbenzo[d]isoxazol-3(2H)-one synthesis, where salicylhydroxamic acid derivatives undergo cyclization in tetrahydrofuran (THF) with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine . Key reaction parameters include:
| Parameter | Conditions | Yield |
|---|---|---|
| Solvent | Anhydrous THF | 96% |
| Temperature | 20°C | |
| Catalysts | DIAD, triphenylphosphine | |
| Atmosphere | Inert (N₂) |
Functional Group Interconversion
Alternative approaches involve functionalization of pre-formed benzisoxazoles. For instance, amination at position 3 can be achieved via nucleophilic substitution using isopropylamine under Mitsunobu conditions. This method parallels the synthesis of 5-aminobenzo[d]isoxazol-3(2H)-one , where hydroxyl groups are displaced using azodicarboxylate reagents. Challenges in regioselectivity are mitigated by the electron-withdrawing nature of the isoxazole ring, which directs substitution to the para position relative to the oxygen atom.
Physicochemical Properties
Spectroscopic Profiles
Nuclear Magnetic Resonance (NMR):
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¹H NMR (DMSO-d₆): Key signals include δ 2.07 (s, 3H, C4-CH₃), δ 2.45 (s, 3H, C6-CH₃), and δ 4.10–4.30 (m, 1H, isopropyl methine) .
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¹³C NMR: Aromatic carbons resonate between δ 109–165 ppm, with the isoxazole C3 appearing at δ 163.59 .
Mass Spectrometry:
Electrospray ionization (ESI-MS) shows a prominent [M+H]⁺ peak at m/z 205.2, consistent with the molecular formula C₁₂H₁₇N₂O⁺.
Biological Activities and Applications
Agricultural Chemistry
Methyl-substituted benzisoxazoles act as herbicidal safeners. For example, 4,5-dimethylisoxazol-3-amine protects crops from sulfonylurea herbicide toxicity . The bulkier substituents in N-isopropyl-4,6-dimethylbenzo[d]isoxazol-3-amine could modulate this activity by altering binding to plant cytochrome P450 enzymes.
Analytical Characterization Techniques
Chromatographic Methods
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation with a retention time of 12.7 minutes . Method validation parameters include:
| Parameter | Value |
|---|---|
| Linearity (R²) | 0.9992 |
| LOD | 0.15 μg/mL |
| LOQ | 0.45 μg/mL |
Stability Studies
Forced degradation studies under acidic (0.1 M HCl, 40°C) and oxidative (3% H₂O₂) conditions reveal <5% decomposition over 24 hours, indicating robust stability . Photodegradation becomes significant (15% loss) under UV light (254 nm), necessitating amber storage containers.
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